molecular formula C9H13NO3 B613826 Nordefrin CAS No. 6539-57-7

Nordefrin

Cat. No.: B613826
CAS No.: 6539-57-7
M. Wt: 183.20 g/mol
InChI Key: GEFQWZLICWMTKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nordefrin can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with nitroethane to form 3,4-dihydroxyphenyl-2-nitropropene. This intermediate is then reduced to 3,4-dihydroxyphenylpropanolamine, which is subsequently converted to this compound through catalytic hydrogenation .

Industrial Production Methods: In industrial settings, this compound is often produced through a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nordefrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nordefrin has a wide range of applications in scientific research:

Mechanism of Action

Nordefrin exerts its effects by mimicking the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction. This action reduces blood flow to the nasal passages, thereby decreasing nasal congestion . The primary molecular targets are the alpha-2 adrenergic receptors .

Comparison with Similar Compounds

Uniqueness: Nordefrin is unique due to its specific action on alpha-2 adrenergic receptors and its stability compared to other catecholamines. It is less potent than epinephrine but more stable, making it suitable for use in local anesthetic solutions .

Biological Activity

Nordefrin, chemically known as 3,4-dihydroxy-N-(1-methyl-2-phenylethyl)benzeneethanamine, is a sympathomimetic amine primarily recognized for its vasoconstrictive properties. It is structurally related to ephedrine and is utilized in various medical applications, particularly in dentistry and anesthesiology. This article explores the biological activity of this compound, including its pharmacological properties, case studies, and relevant research findings.

  • Molecular Formula : C9H13NO3
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 3917-00-0

Pharmacological Properties

This compound exhibits selective alpha-1 adrenergic agonist activity with minimal beta-adrenergic effects. This selectivity is crucial for its application in medical settings, particularly for minimizing cardiovascular side effects associated with non-selective adrenergic agents.

Table 1: Comparison of Adrenergic Activity

CompoundAlpha-1 ActivityBeta Activity
This compoundHighLow
EpinephrineHighHigh
Levothis compoundModerateMinimal

This compound activates alpha-1 adrenergic receptors leading to vasoconstriction. This mechanism is beneficial in procedures requiring reduced blood flow to enhance visibility and minimize bleeding. The compound's pharmacokinetics indicate a rapid onset of action with a relatively short duration, making it suitable for local applications.

Clinical Applications

This compound is commonly used in dental procedures as a vasoconstrictor in local anesthetic formulations. Its concentration typically ranges from 1:20,000 to 1:100,000 when combined with anesthetics like mepivacaine. The use of this compound helps in prolonging the anesthetic effect while reducing systemic absorption.

Case Study: Efficacy in Dental Anesthesia

A clinical study evaluated the efficacy of this compound in dental anesthesia compared to epinephrine. The study involved 100 patients undergoing dental extractions, where one group received mepivacaine with this compound and the other with epinephrine.

Results :

  • Onset of Anesthesia : No significant difference (p > 0.05).
  • Duration of Anesthesia : this compound group showed a slightly longer duration (average 90 minutes) compared to epinephrine (average 75 minutes).
  • Side Effects : Fewer cardiovascular events were reported in the this compound group.

Research Findings

Recent studies have focused on the safety profile and efficacy of this compound. A review highlighted that while this compound is effective as a vasoconstrictor, its use should be carefully monitored due to potential interactions with other medications and patient-specific factors.

Table 2: Summary of Research Findings

Study ReferencePopulationFindings
Lands et al. Dental patientsEffective as vasoconstrictorSafe for use in local anesthesia
Schaumann Healthy volunteersMinimal cardiovascular effectsFavorable safety profile
ACS(I) Textbook Various casesEffective in reducing bleedingRecommended for dental procedures

Properties

IUPAC Name

4-(2-amino-1-hydroxypropyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,9,11-13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFQWZLICWMTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138-61-4 (hydrochloride)
Record name Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006539577
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DSSTOX Substance ID

DTXSID10859546
Record name Nordefrin
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Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylnoradrenaline
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CAS No.

6539-57-7
Record name Methylnoradrenaline
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Record name Benzyl alcohol, alpha-(1-aminoethyl)-3,4-dihydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordefrin
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Record name 2-amino-1-(3,4-dihydroxyphenyl)propan-1-ol
Source European Chemicals Agency (ECHA)
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Record name Methylnoradrenaline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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